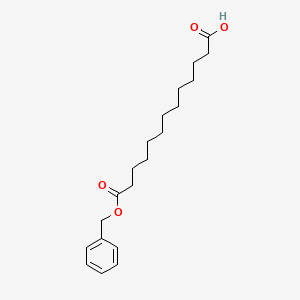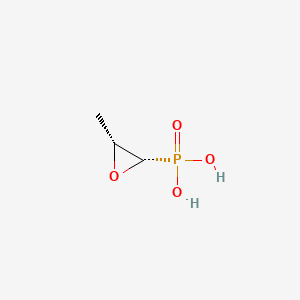
phosphomycin
描述
准备方法
Phosphomycin can be produced both naturally and synthetically. Initially, it was isolated from certain strains of Streptomyces fradiae, but it is now commonly synthesized chemically . The synthetic route involves the reaction of epichlorohydrin with trisodium phosphite under basic conditions to form the phosphonic acid derivative . Industrial production methods typically involve large-scale fermentation processes using genetically modified strains of bacteria to enhance yield and purity .
化学反应分析
Phosphomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert this compound into less active forms.
Substitution: Common reagents such as sodium hydroxide and hydrochloric acid are used in substitution reactions to modify the epoxide ring.
The major products formed from these reactions include different phosphonic acid derivatives, which can vary in their antibacterial activity and stability .
科学研究应用
Phosphomycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phosphonic acids and their derivatives.
Biology: Researchers use this compound to investigate bacterial cell wall synthesis and resistance mechanisms.
作用机制
Phosphomycin exerts its antibacterial effects by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which is essential for bacterial cell wall synthesis . By blocking this enzyme, this compound prevents the formation of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death . This mechanism is unique and contributes to its effectiveness against a broad range of bacteria .
相似化合物的比较
Phosphomycin is unique among antibiotics due to its phosphonic acid structure and epoxide ring. Similar compounds include:
Phosphonates: These compounds share the phosphonic acid group but differ in their specific structures and mechanisms of action.
Beta-lactams: While both this compound and beta-lactams inhibit cell wall synthesis, beta-lactams target penicillin-binding proteins rather than MurA.
Glycopeptides: These antibiotics also inhibit cell wall synthesis but do so by binding to the D-alanyl-D-alanine terminus of cell wall precursors.
This compound’s unique mechanism of action and broad-spectrum activity make it a valuable tool in the fight against antibiotic-resistant bacteria .
属性
IUPAC Name |
[(2S,3R)-3-methyloxiran-2-yl]phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/t2-,3+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDXZJFXQJVXBF-GBXIJSLDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](O1)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O4P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-But-2-enedioic acid--10-[3-(dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile (1/1)](/img/structure/B3326437.png)
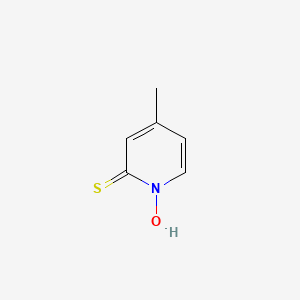
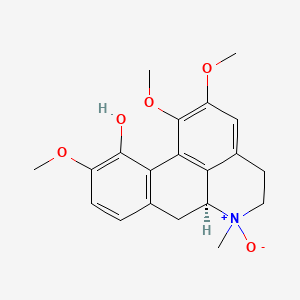


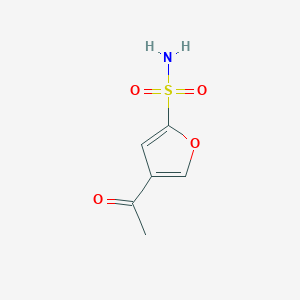
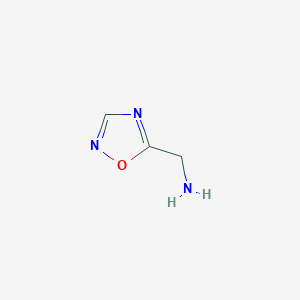
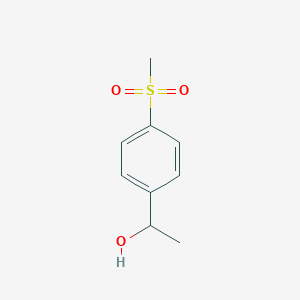
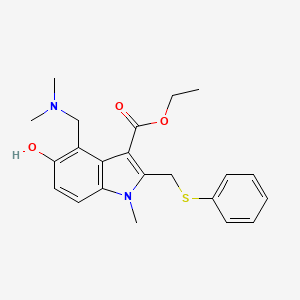
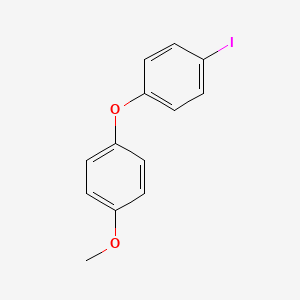
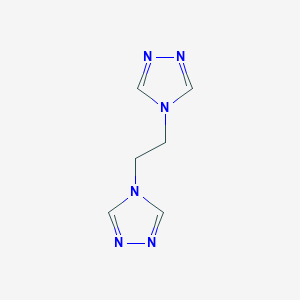
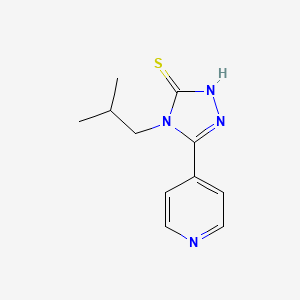
![10H-Pyridazino[4,3-b][1,4]benzothiazine](/img/structure/B3326537.png)
